Enhanced Lipophilicity vs. Methoxy Analog: 2.3‑Fold Increase in Log P
5‑Bromo‑3‑(2,2,2‑trifluoroethoxy)pyrazin‑2‑amine exhibits a consensus Log Po/w of 1.85, as calculated by five independent methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) and reported by Bidepharm . In contrast, the closely related methoxy analog 5‑bromo‑3‑methoxypyrazin‑2‑amine (CAS 5900‑13‑0) has an XLogP3 of only 0.8 [1]. This 2.3‑fold increase in lipophilicity, conferred by the trifluoroethoxy group, translates to improved passive membrane permeability and potentially higher oral bioavailability.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 1.85 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) |
| Comparator Or Baseline | 5‑Bromo‑3‑methoxypyrazin‑2‑amine: XLogP3 = 0.8 |
| Quantified Difference | Target Log P is 2.3× higher than comparator |
| Conditions | Calculated properties; Bidepharm product page (target) and PubChem XLogP3 (comparator) |
Why This Matters
Higher lipophilicity is a critical determinant of passive diffusion across biological membranes, directly influencing cellular uptake and in vivo efficacy in drug discovery programs.
- [1] PubChem. 5-Bromo-3-methoxypyrazin-2-amine. Compound Summary. XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/5900-13-0#section=Computed-Descriptors View Source
